![molecular formula C22H18S2 B14282415 2,2'-[Disulfanediylbis(methylene)]dinaphthalene CAS No. 165072-40-2](/img/structure/B14282415.png)
2,2'-[Disulfanediylbis(methylene)]dinaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Disulfanediylbis(methylene)]dinaphthalene is an organic compound characterized by the presence of two naphthalene rings connected via a disulfide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene typically involves the reaction of naphthalene derivatives with disulfide-containing reagents. One common method is the reaction of 2-naphthylmethyl chloride with sodium disulfide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.
化学反応の分析
Types of Reactions
2,2’-[Disulfanediylbis(methylene)]dinaphthalene undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Dithiothreitol or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
2,2’-[Disulfanediylbis(methylene)]dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene involves its interaction with molecular targets such as proteins and enzymes. The disulfide bridge can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and signal transduction.
類似化合物との比較
Similar Compounds
- 2,2’-[Disulfanediylbis(methylene)]di(1,3-propanediamine)
- 2,2’-Disulfanediylbis(N-methylethanamine)
- 2,2’-Disulfanediylbis(4-methylaniline)
Uniqueness
2,2’-[Disulfanediylbis(methylene)]dinaphthalene is unique due to its naphthalene-based structure, which imparts distinct electronic and optical properties
特性
CAS番号 |
165072-40-2 |
|---|---|
分子式 |
C22H18S2 |
分子量 |
346.5 g/mol |
IUPAC名 |
2-[(naphthalen-2-ylmethyldisulfanyl)methyl]naphthalene |
InChI |
InChI=1S/C22H18S2/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-24-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2 |
InChIキー |
NHYGIEOAQYXEIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CSSCC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



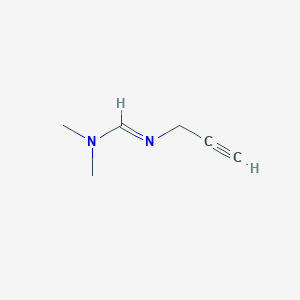
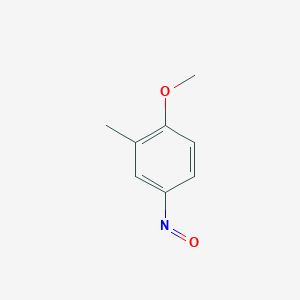

![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
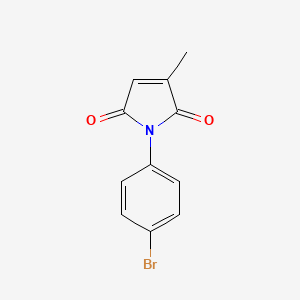
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)

![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
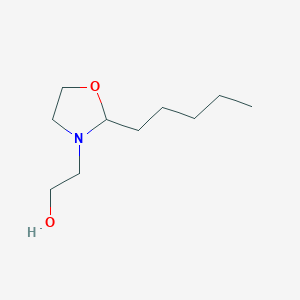
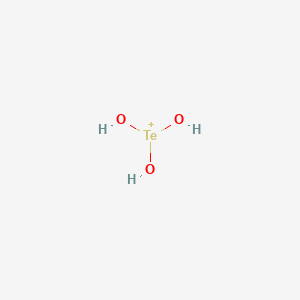
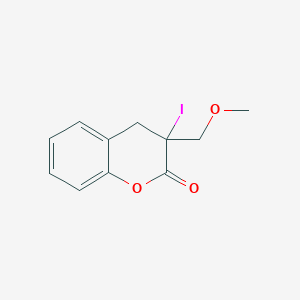

phosphanium perchlorate](/img/structure/B14282431.png)
